molecular formula C6H5N3O3S B11900287 2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid

2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid

Katalognummer: B11900287
Molekulargewicht: 199.19 g/mol
InChI-Schlüssel: PIVAAHHDLQLGGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-amino-5-substituted-1,3,4-thiadiazoles with suitable bromo ketones under microwave activation . This method is advantageous due to its efficiency, short reaction time, and high yields .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and consistency . The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions can produce a variety of substituted imidazo-thiadiazole compounds .

Wirkmechanismus

The mechanism of action of 2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound’s unique structure allows it to cross cellular membranes and interact with various enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C6H5N3O3S

Molekulargewicht

199.19 g/mol

IUPAC-Name

2-methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid

InChI

InChI=1S/C6H5N3O3S/c1-12-6-8-9-2-3(4(10)11)7-5(9)13-6/h2H,1H3,(H,10,11)

InChI-Schlüssel

PIVAAHHDLQLGGY-UHFFFAOYSA-N

Kanonische SMILES

COC1=NN2C=C(N=C2S1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.